molecular formula C5H4O3 B12077162 2(5H)-Furanone, 5-(hydroxymethylene)- CAS No. 107997-81-9

2(5H)-Furanone, 5-(hydroxymethylene)-

Cat. No.: B12077162
CAS No.: 107997-81-9
M. Wt: 112.08 g/mol
InChI Key: QVYAWBLDJPTXHS-UHFFFAOYSA-N
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Description

5-Hydroxyfuran-2-carbaldehyde is an organic compound with the molecular formula C5H4O3. It is a white crystalline solid at room temperature and is characterized by the presence of both a hydroxyl group and a furan ring structure.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyfuran-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it reacts with nitrite ions to form 5-hydroxymethylfurfural, which can then be photoreduced to form furfural .

Common Reagents and Conditions: Common reagents used in the reactions of 5-hydroxyfuran-2-carbaldehyde include nitrite ions, morpholine, and piperidine hydrochlorides . The reaction conditions often involve heating and the presence of specific catalysts to facilitate the desired transformations.

Major Products Formed: The major products formed from the reactions of 5-hydroxyfuran-2-carbaldehyde include 5-hydroxymethylfurfural and furfural . These products are valuable intermediates in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 5-hydroxyfuran-2-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. It exerts its effects through the formation of reactive intermediates that can interact with cellular components, leading to various biological activities. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 5-hydroxyfuran-2-carbaldehyde include 5-hydroxyfuran-2(5H)-one derivatives, 2-furancarboxaldehyde, and 5-hydroxyfurfural .

Uniqueness: What sets 5-hydroxyfuran-2-carbaldehyde apart from similar compounds is its unique combination of a hydroxyl group and a furan ring structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable intermediate in the synthesis of various biologically active compounds and industrial applications .

Properties

CAS No.

107997-81-9

Molecular Formula

C5H4O3

Molecular Weight

112.08 g/mol

IUPAC Name

5-hydroxyfuran-2-carbaldehyde

InChI

InChI=1S/C5H4O3/c6-3-4-1-2-5(7)8-4/h1-3,7H

InChI Key

QVYAWBLDJPTXHS-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)O)C=O

Origin of Product

United States

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